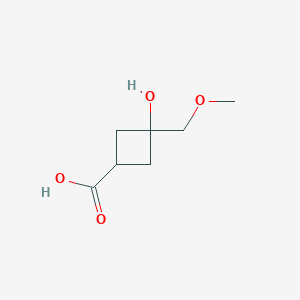![molecular formula C15H22N2O4 B13648456 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Adamantane-1-carbonyl)asparagine is a compound that combines the unique structural features of adamantane and asparagine. Adamantane, a tricyclo[3.3.1.13,7]decane, is known for its rigid, three-dimensional structure and is widely used in medicinal chemistry Asparagine is an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
The synthesis of (Adamantane-1-carbonyl)asparagine typically involves the functionalization of adamantane followed by the coupling with asparagine. One common method is the direct radical functionalization of adamantane to introduce a carbonyl group, followed by the coupling with asparagine under peptide coupling conditions . Industrial production methods may involve the use of advanced catalytic systems to improve yield and selectivity.
Chemical Reactions Analysis
(Adamantane-1-carbonyl)asparagine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the carbonyl group, potentially forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like sulfuric acid and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Adamantane-1-carbonyl)asparagine has diverse applications in scientific research:
Biology: The compound’s structural features make it useful in studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (Adamantane-1-carbonyl)asparagine involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various receptors, including NMDA receptors and sigma-2 receptors, influencing their activity . The asparagine component can interact with enzymes and proteins, potentially affecting their function and stability. The combined effects of these interactions contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
(Adamantane-1-carbonyl)asparagine can be compared with other adamantane derivatives and amino acid conjugates:
Adamantanone: Similar in structure but lacks the amino acid component, limiting its biological applications.
Adamantane derivatives: These compounds share the rigid structure of adamantane but differ in their functional groups, affecting their reactivity and applications.
Amino acid conjugates: Compounds like (Adamantane-1-carbonyl)asparagine combine the properties of amino acids with other functional groups, offering unique bioactivities and applications.
The uniqueness of (Adamantane-1-carbonyl)asparagine lies in its combination of a rigid, three-dimensional structure with the bioactive properties of asparagine, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c16-12(18)4-11(13(19)20)17-14(21)15-5-8-1-9(6-15)3-10(2-8)7-15/h8-11H,1-7H2,(H2,16,18)(H,17,21)(H,19,20) |
InChI Key |
YFAFLKSEYHRFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


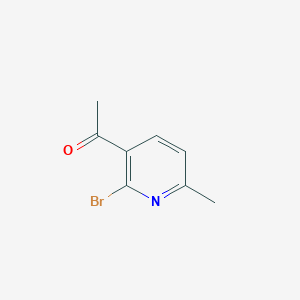
![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
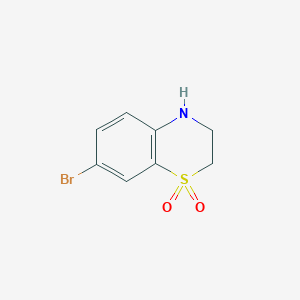
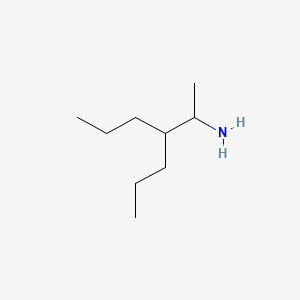


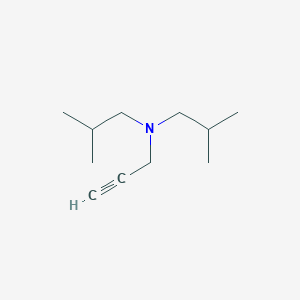
![1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol](/img/structure/B13648421.png)
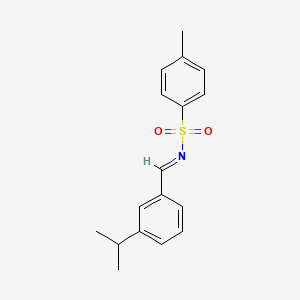

![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)

